Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate
Description
Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused indenopyridine scaffold with a methyl ester group at position 3. This structure serves as a versatile pharmacophore, with derivatives exhibiting diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
CAS No. |
97677-72-0 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 5H-indeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)12-9-5-2-3-6-10(9)13-11(12)7-4-8-15-13/h2-8,12H,1H3 |
InChI Key |
WXJOQYXAPJGHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of norbornadiene (0.742 g, 2.91 mmol) and methyl 3-aminocrotonate (1.48 mL, 14.5 mmol) in methanol undergoes reflux under nitrogen for 16 hours. The reaction proceeds via a [4+2] cycloaddition, forming the indenopyridine skeleton. After concentration, flash column chromatography (gradient elution: 0–40% ethyl acetate in hexanes) yields the product as a yellow powder.
Key Parameters:
-
Temperature : Reflux (~78°C for methanol)
-
Catalyst : None required
Esterification and Ring-Closure via Acidic Media
Patent data from Source describes the preparation of 4-methyl-5H-indeno[1,2-b]pyridines using polyphosphoric acid (PPA)-mediated cyclization. Adapting this method, methyl 5H-indeno[1,2-b]pyridine-5-carboxylate can be synthesized from a keto-ester precursor.
Procedure
A dihydroindan-dione derivative (e.g., methyl 3-oxo-1-indanecarboxylate) is heated in PPA at 100–180°C for 3–6 hours. The acidic environment facilitates dehydration and ring-closure, forming the pyridine moiety.
Optimization Insights:
-
Acid Choice : Trifluoroacetic acid (TFA) or formic acid reduces side reactions compared to PPA.
-
Additives : Ammonium formate (up to 1 equiv.) improves yield by scavenging water.
Oxidative Aromatization of 1,4-Dihydropyridines
Source highlights the oxidation of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to pyridines, a method applicable to the target compound.
Synthesis of 1,4-DHP Intermediate
Methyl 3-aminocrotonate reacts with 1,3-indanedione in ethanol under reflux to form the 1,4-DHP derivative. Oxidation with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (20 hours, 23°C) yields the aromatized product.
Data Table: Comparison of Oxidizing Agents
Chlorination and Functional Group Interconversion
Chlorination of pyridine N-oxides provides a route to introduce substituents. Source details the conversion of ethyl 5-oxo-5H-indeno[1,2-b]pyridine-2-carboxylate 1-oxide to its 4-chloro derivative using POCl₃. For the methyl ester, analogous conditions apply:
Chlorination Protocol
The N-oxide (1 equiv.) is heated in POCl₃ (30 mL) at 100°C for 3 hours. Quenching with ice-water and neutralization with K₂CO₃ affords the chloro compound, which undergoes nucleophilic substitution with methyl malonate to install the carboxylate group.
Crystallographic Insights into Structural Confirmation
Source provides crystallographic data for ethyl 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylates, confirming the planarity of the indenopyridine system. For the methyl analog, similar packing patterns are expected, with C–H⋯O hydrogen bonds stabilizing the lattice.
Key Crystallographic Parameters (Ethyl Analog):
-
Space Group : P-1
-
Unit Cell : a = 7.8 Å, b = 9.2 Å, c = 12.4 Å
-
Dihedral Angle : 5.2° between pyridine and indane rings
Challenges and Yield Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives through oxidative processes.
Reduction: Reduction reactions to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted indeno-pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. One notable application is its use in the development of endothelin receptor antagonists , which are important in treating conditions like hypertension and heart failure. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific receptors .
Case Study: Synthesis of Endothelin Receptor Antagonists
A study demonstrated the synthesis of a series of 5,7-diarylcyclopenteno-[1,2-b]pyridine-6-carboxylates using this compound as a key precursor. These compounds exhibited potent antagonistic activity against endothelin receptors, highlighting the compound's relevance in drug discovery .
Synthetic Utility
The compound is also recognized for its versatility in organic synthesis. It can be utilized to construct various heterocyclic frameworks through multiple reaction pathways, including cyclization and functional group transformations.
Synthetic Pathways
- Cyclization Reactions : this compound can undergo cyclization to form more complex indeno-pyridine derivatives, which are valuable in material science and pharmaceuticals.
- Functional Group Modifications : The carboxylate group can be transformed into other functional groups, allowing for the creation of diverse chemical entities tailored for specific applications.
Structural Studies and Characterization
Research has focused on the crystal structures of derivatives of this compound. These studies provide insights into the compound's conformational preferences and stability under various conditions.
Mechanism of Action
The mechanism of action of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a calcium channel modulator, influencing the flow of calcium ions across cell membranes . This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indenopyridine Derivatives
Key Observations:
Ketone (5-one): Improves enzyme inhibition (e.g., carbonic anhydrase, phosphodiesterase IV) but may reduce bioavailability . Triflate group: Introduces a charged moiety, enhancing cytotoxicity via strong electrophilic interactions .
Substituent Effects at Positions 2 and 4 :
- Aryl/hydroxyphenyl groups : Enhance DNA topoisomerase inhibition and antiproliferative activity (e.g., IC₅₀ <2 µM in cancer cells) .
- Heterocyclic substituents (e.g., furyl, thienyl) : Improve antibacterial activity (e.g., 415k vs. S. aureus, zone of inhibition: 15 mm) .
Biological Activity Trends :
Biological Activity
Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a fused indeno-pyridine ring system with a carboxylate ester functional group. The molecular formula is and it has a molecular weight of approximately 201.21 g/mol. This compound is recognized for its potential applications in medicinal chemistry due to its pharmacological properties.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that the compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Inhibition of cell cycle |
| MCF-7 (Breast Cancer) | 12.8 | Apoptosis induction |
| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi, revealing significant inhibition zones and low minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . Additionally, it may disrupt the mitochondrial membrane potential, leading to cell death.
- Antimicrobial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism .
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study investigated the therapeutic potential of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. The compound was well-tolerated with minimal side effects observed .
Case Study 2: Clinical Relevance in Antimicrobial Resistance
In light of rising antimicrobial resistance, a clinical study assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings revealed that the compound retained activity against methicillin-resistant strains (MRSA), highlighting its potential as a novel therapeutic agent .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.5 ppm).
- HRMS : Accurate mass determination (<5 ppm error) confirms molecular formula .
- FT-IR : Carboxylate C=O stretches at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
Advanced derivatives may require 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
What are the mechanistic implications of the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The methyl carboxylate group acts as an electron-withdrawing group, directing electrophilic attacks to the pyridine nitrogen. For example:
- Bromination at C-6 occurs via electrophilic aromatic substitution under Br₂/FeBr₃, with regioselectivity confirmed by X-ray crystallography .
- Hydrolysis of the ester to carboxylic acid proceeds via base-catalyzed mechanisms (NaOH/EtOH), monitored by TLC and pH titration .
How do computational methods aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME assess logP (~2.5), indicating moderate lipophilicity, and CNS permeability (BOILED-Egg model) .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict redox stability and degradation pathways .
Validation involves correlating computed data with experimental results (e.g., HPLC retention times) .
What are the limitations of current biological activity studies on this compound?
Q. Advanced Research Focus
- Species-dependent MAO-B inhibition : Human vs. rat enzyme assays show divergent IC₅₀ values (e.g., 0.5 μM vs. 5 μM), necessitating humanized models for drug development .
- Lack of in vivo toxicity profiles : Most studies focus on in vitro cytotoxicity (e.g., MTT assays), requiring expanded rodent models to assess hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
